molecular formula C9H18Si2 B14713574 Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane CAS No. 22843-64-7

Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane

Cat. No.: B14713574
CAS No.: 22843-64-7
M. Wt: 182.41 g/mol
InChI Key: SNMAGTLGSATPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane is a silicon-containing organic compound with the molecular formula C8H18Si2. It is characterized by the presence of both ethenyl and ethynyl groups attached to silicon atoms, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with vinylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel complexes are commonly used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used in substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alkanes.

    Substitution: Halosilanes or other substituted silanes.

Scientific Research Applications

Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research explores its potential in creating biocompatible implants and prosthetics.

    Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethenyl and ethynyl groups provide reactive sites for chemical modifications, allowing the compound to participate in diverse reactions. The silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds and materials.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an ethynyl group.

    Vinyltrimethylsilane: Contains a vinyl group attached to a trimethylsilyl group.

    Dimethylvinylsilane: Features a vinyl group attached to a dimethylsilyl group.

Uniqueness

Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both ethenyl and ethynyl groups attached to silicon atoms. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. The combination of these groups enhances its reactivity and versatility in various applications.

Properties

CAS No.

22843-64-7

Molecular Formula

C9H18Si2

Molecular Weight

182.41 g/mol

IUPAC Name

ethenyl-dimethyl-(2-trimethylsilylethynyl)silane

InChI

InChI=1S/C9H18Si2/c1-7-11(5,6)9-8-10(2,3)4/h7H,1H2,2-6H3

InChI Key

SNMAGTLGSATPPG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.